1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring, a piperazine ring, and multiple fluorine atoms, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base like triethylamine.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Final coupling: The piperazine and pyrazole intermediates are coupled under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving dysregulated signaling pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-fluorobenzyl)piperazine exerts its effects is likely related to its ability to interact with specific molecular targets and pathways. This could involve binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms may enhance its binding affinity and selectivity.
Properties
Molecular Formula |
C16H19F3N4O2S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C16H19F3N4O2S/c1-12-15(11-23(20-12)16(18)19)26(24,25)22-8-6-21(7-9-22)10-13-4-2-3-5-14(13)17/h2-5,11,16H,6-10H2,1H3 |
InChI Key |
AXLPRUGUFXJHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3F)C(F)F |
Origin of Product |
United States |
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